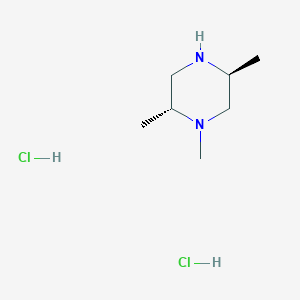

(2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride

CAS No.:

Cat. No.: VC13706999

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H18Cl2N2 |

|---|---|

| Molecular Weight | 201.13 g/mol |

| IUPAC Name | (2R,5S)-1,2,5-trimethylpiperazine;dihydrochloride |

| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-6-5-9(3)7(2)4-8-6;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7+;;/m0../s1 |

| Standard InChI Key | RLODAUIIRUCMHZ-AUCRBCQYSA-N |

| Isomeric SMILES | C[C@@H]1CN[C@H](CN1C)C.Cl.Cl |

| SMILES | CC1CNC(CN1C)C.Cl.Cl |

| Canonical SMILES | CC1CNC(CN1C)C.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₈Cl₂N₂ | |

| Molecular Weight | 201.13 g/mol | |

| IUPAC Name | (2R,5S)-1,2,5-trimethylpiperazine; dihydrochloride | |

| InChI | InChI=1S/C7H16N2.2ClH/c1-6-5-9(3)7(2)4-8-6;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7+;;/m0../s1 | |

| Boiling Point | Not reported | |

| Density | Not reported |

The parent compound, (2R,5S)-1,2,5-trimethylpiperazine, belongs to a class of piperazine derivatives known for their versatility in drug design due to nitrogen-rich heterocyclic structures .

Stereochemical Significance

The (2R,5S) configuration confers distinct physicochemical properties compared to other stereoisomers. For example, the trans-configuration of methyl groups in (2R,5S)-trimethylpiperazine contrasts with the cis-configuration observed in (2R,6S)-1,2,6-trimethylpiperazine (CAS: 147539-61-5) . Such stereochemical differences influence solubility, receptor binding, and metabolic stability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride typically involves two stages:

-

Preparation of the Parent Base: Stereoselective alkylation of piperazine precursors under controlled conditions ensures the desired (2R,5S) configuration. For example, chiral auxiliary-mediated reactions or asymmetric catalysis may be employed.

-

Salt Formation: Treatment of the free base with hydrochloric acid yields the dihydrochloride salt, enhancing stability and solubility.

Challenges in Synthesis:

-

Stereochemical Purity: Achieving high enantiomeric excess (ee) requires precise control of reaction parameters, such as temperature and catalyst loading .

-

Byproduct Formation: Competing isomerization pathways may generate undesired stereoisomers, necessitating rigorous purification .

Physicochemical Properties

Spectroscopic Characterization

-

NMR Data: Proton NMR of related trimethylpiperazines shows distinct signals for methyl groups (δ 1.2–1.5 ppm) and piperazine ring protons (δ 2.5–3.5 ppm) .

-

Mass Spectrometry: Parent ion peaks at m/z 128.131 (free base) and 201.13 (dihydrochloride) confirm molecular composition .

Pharmacological and Industrial Applications

Pharmaceutical Relevance

Piperazine derivatives are prominent in drug discovery due to their ability to:

-

Modulate Neurotransmission: Act as serotonin or dopamine receptor ligands .

-

Enhance Bioavailability: Improve pharmacokinetic profiles of antiviral and antifungal agents.

Case Study: Antiviral Activity

Although direct studies on (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride are scarce, structurally similar compounds demonstrate inhibitory effects against RNA viruses by targeting viral polymerases .

Industrial Uses

-

Chemical Intermediates: Serve as building blocks for complex molecules in agrochemicals and dyes .

-

Chiral Resolving Agents: Aid in the separation of enantiomers in asymmetric synthesis .

Recent Research Advances

Stereoselective Synthesis (2024)

A 2024 study optimized the synthesis of (2R,5S)-trimethylpiperazine derivatives using enantioselective organocatalysis, achieving >95% ee and scalable yields .

Computational Modeling

Molecular docking simulations predict strong binding affinity of (2R,5S)-configured piperazines to the 5-HT₆ receptor, suggesting potential antipsychotic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume